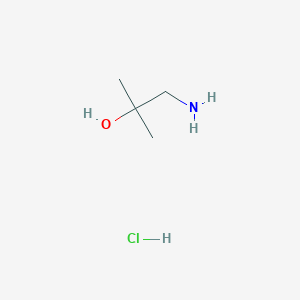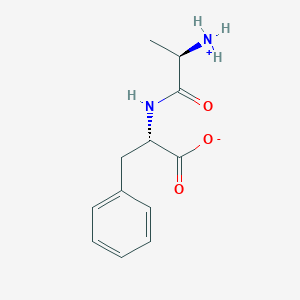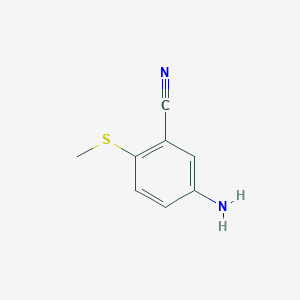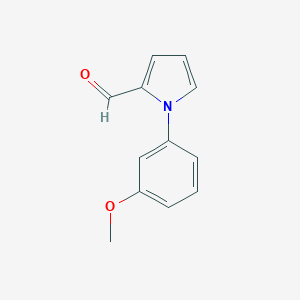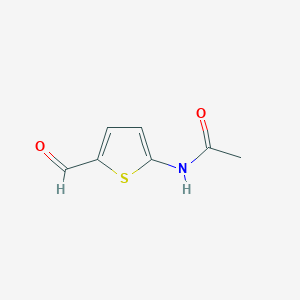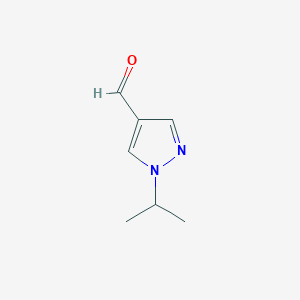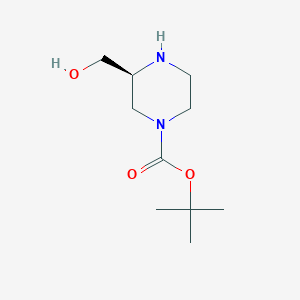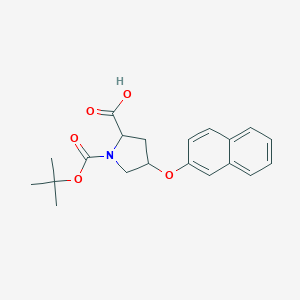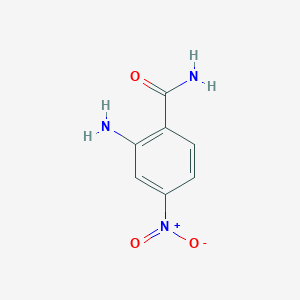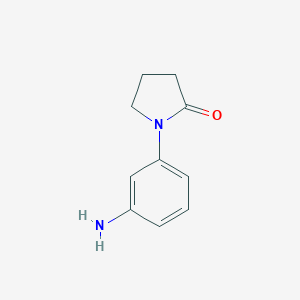
2-Amino-5-phenylpentanoic acid
Descripción general
Descripción
2-Amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a compound with the molecular formula C11H15NO2 . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-phenylpentanoic acid consists of a phenyl group attached to a pentanoic acid backbone with an amino group at the second carbon . The compound has a molecular weight of 193.24 g/mol .Physical And Chemical Properties Analysis
2-Amino-5-phenylpentanoic acid has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 . The compound is typically a white to off-white powder or crystals .Aplicaciones Científicas De Investigación
1. Constituent in AM-Toxins Synthesis
- 2-Amino-5-phenylpentanoic acid (App) is identified as a constituent amino acid in AM-toxins, used in the study of plant pathogens and toxins (Shimohigashi, Lee, & Izumiya, 1976).
2. HIV-1 Protease Inhibition
- App isomers have shown effectiveness as inhibitors of HIV-1 protease, crucial in AIDS research (Raju & Deshpande, 1991).
3. Nitric Oxide Synthase Inhibition
- Derivatives of App have been utilized in designing inhibitors for various isoforms of nitric oxide synthases, significant in cardiovascular and neurological research (Ulhaq et al., 1998).
4. Gamma-Aminobutyric Acid Aminotransferase Inhibition
- App and its derivatives have been studied for their inhibitory effects on gamma-aminobutyric acid (GABA) aminotransferase, relevant in researching neurological disorders (Silverman & Nanavati, 1990).
5. Inhibitor in S-Adenosyl-L-methionine Synthesis
- App has been analyzed as a potential inhibitor in the enzymatic formation of S-adenosyl-L-methionine, significant in studying metabolic pathways (Coulter, Lombardini, & Talalay, 1974).
6. Antibiotics Detection in ELISA
- Derivatives of App have been used in the development of enzyme-linked immunosorbent assays (ELISA) for the detection of sulfonamide antibiotics in milk samples (Adrián et al., 2009).
7. Role in Peptide Synthesis
- App is a key component in the synthesis of peptides like thalassospiramide G, which have potential in drug discovery and marine biotechnology research (Um et al., 2013).
8. Inhibitor in Bacterial Growth
- App derivatives have been investigated for their inhibitory effects on bacterial growth, contributing to antimicrobial research (Edelson & Keeley, 1963).
9. HIV-Protease Activity Detection
- App derivatives have been used in the development of assays for HIV-protease activity detection, aiding in HIV research and therapy (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347674 | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpentanoic acid | |
CAS RN |
2046-19-7, 34993-02-7, 36061-08-2 | |
| Record name | NSC167401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

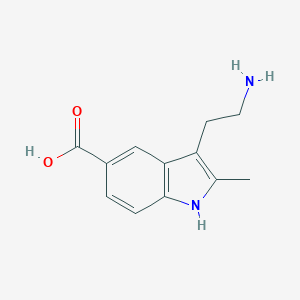
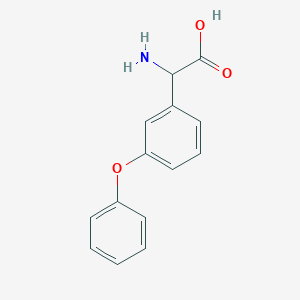
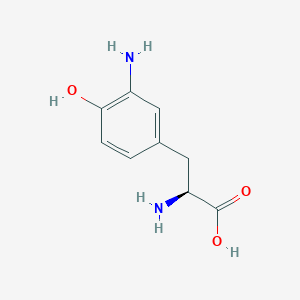
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
